rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid
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Overview
Description
“rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylic acid” is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound may be used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylic acid” likely involves multiple steps, including the formation of the azabicyclo structure and the introduction of the Fmoc group. Typical reaction conditions may include:
Formation of the azabicyclo structure: This could involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Fmoc group: This step may involve the reaction of the azabicyclo compound with Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Using methods such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylic acid” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions may be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and acids: Such as sodium hydroxide or hydrochloric acid for facilitating substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, “rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylic acid” may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology and Medicine
In biology and medicine, this compound may be used in the synthesis of peptides and proteins. The Fmoc group is commonly used as a protecting group for amino acids during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of “rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylic acid” will depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the coupling process. The azabicyclo structure may also interact with specific molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other azabicyclo compounds and Fmoc-protected amino acids. Examples include:
Fmoc-protected glycine: Used in peptide synthesis as a building block.
Azabicyclo[2.2.2]octane: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of “rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylic acid” lies in its specific combination of the azabicyclo structure and the Fmoc group. This combination provides unique reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1R,5R,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)17-9-10-23(20-11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25)/t17-,18-,20-/m1/s1 |
InChI Key |
VSQMHNMSBPKGQS-QWFCFKBJSA-N |
Isomeric SMILES |
C1CN([C@@H]2C[C@@H]2[C@@H]1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CN(C2CC2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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